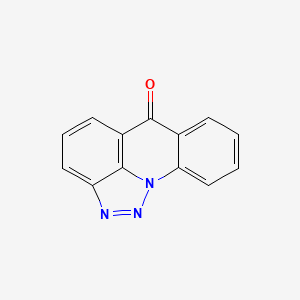

6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one

Description

Properties

CAS No. |

4671-09-4 |

|---|---|

Molecular Formula |

C13H7N3O |

Molecular Weight |

221.21 g/mol |

IUPAC Name |

1,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9(16),10,12,14-heptaen-8-one |

InChI |

InChI=1S/C13H7N3O/c17-13-8-4-1-2-7-11(8)16-12-9(13)5-3-6-10(12)14-15-16/h1-7H |

InChI Key |

FMCYQYPHLJBLFT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C4N2N=NC4=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Acridinone Core Synthesis

The foundational acridinone structure is synthesized via:

- Friedel-Crafts acylation : Condensation of anthranilic acid derivatives with cyclic ketones under acidic conditions.

- Nitration : Introduction of nitro groups at specific positions (e.g., C4) using nitric acid/sulfuric acid mixtures.

- Chlorination : Substitution of hydroxyl or amine groups with chlorine using POCl₃ or SOCl₂.

For 6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, the starting material is typically 1-chloro-7-hydroxy-4-nitro-9(10H)-acridinone , which undergoes subsequent amination and cyclization.

Stepwise Preparation of 6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one

Side-Chain Introduction

The piperazinylpropylamino side chain is appended through nucleophilic substitution:

- Amination : Reacting 1-chloro-7-hydroxy-4-nitroacridinone with 3-(4-(3-aminopropyl)piperazin-1-yl)propan-1-amine in DMF at 80°C for 24 hours.

- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or use of SnCl₂/HCl to reduce the nitro group to an amine.

Critical Parameters :

Triazolo Ring Cyclization

Cyclization to form the triazolo[4,5,1-de]acridinone system is achieved via:

- Diazotization : Treatment with NaNO₂/HCl at 0–5°C to generate a diazonium intermediate.

- Cyclization : Heating with ammonium acetate or sodium azide in acetic acid at 100°C for 6–8 hours.

Reaction Mechanism :

- Diazonium intermediate undergoes intramolecular cyclization with the adjacent amine, forming the triazolo ring.

Analytical Characterization

Spectroscopic Data

1H NMR (DMSO-d₆) :

Purity Assessment

- HPLC : Reverse-phase C18 column, 90% purity (λ = 254 nm).

- Elemental Analysis : C 69.82%, H 5.53%, N 19.77% (theor. C 69.66%, H 5.49%, N 19.81%).

Synthetic Challenges and Optimization

Key Issues

- Low Cyclization Yields : Competing side reactions during diazotization (e.g., dimerization) reduce efficiency. Mitigated by slow addition of NaNO₂ and strict temperature control.

- Side-Chain Hydrolysis : The piperazinylpropylamino moiety is prone to degradation under strong acidic conditions. Use of buffered acetic acid (pH 4–5) improves stability.

Yield Improvements

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Amination | DMF, 80°C, 24h | 65–70 |

| Nitro Reduction | H₂ (1 atm), Pd-C, EtOH | 85 |

| Cyclization | NaNO₂/HCl, NH₄OAc, 100°C | 40–50 |

Comparative Analysis with Analogues

Structural Modifications

Chemical Reactions Analysis

Types of Reactions

6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the triazole or acridine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

Medicine: Explored for its potential as an anticancer agent, given its ability to intercalate with DNA.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and potentially leading to cell death. This property makes it a candidate for anticancer research.

Comparison with Similar Compounds

Triazoloacridinone derivatives are structurally and functionally compared to imidazoacridinones (e.g., C-1311) and other heterocyclic analogs. Key differences lie in ring systems, substituents, and biological targets.

Structural Analogues

Pharmacological Activity

Mechanistic Insights :

- C-1305 : Forms covalent DNA-enzyme complexes, impairing replication and inducing apoptosis .

- C-1311 : Preferentially targets cancer cells via intercalation and ROS generation .

- IKE12 : Disrupts fungal DNA repair by stabilizing topoisomerase II-DNA complexes .

Limitations and Advantages

- Triazoloacridinones: Higher metabolic stability than imidazo analogs but exhibit dose-dependent cytotoxicity .

- Imidazoacridinones: Better solubility but prone to enzymatic degradation .

Biological Activity

6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology and antifungal treatments. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential clinical applications.

- CAS Number : 101398-38-3

- Molecular Formula : C13H7N3O

- Molecular Weight : 221.214 g/mol

The biological activity of 6H-(1,2,3)triazolo(4,5,1-de)acridin-6-one primarily involves its role as a topoisomerase II inhibitor . This compound intercalates into DNA and stabilizes covalent complexes between DNA and topoisomerase II, leading to the induction of apoptosis in cancer cells. Studies have shown that it exhibits high antitumor activity against various types of cancer cells.

Antitumor Activity

Research indicates that derivatives of triazoloacridinones, particularly C-1305 (a well-studied derivative), demonstrate significant antitumor effects:

- C-1305 has shown complete tumor regression in experimental models of colon carcinoma.

- It acts as a potent double-strand DNA intercalator and has been recommended for Phase I clinical trials due to its strong efficacy against various tumors .

Table 1: Efficacy of C-1305 Against Different Cancer Types

| Cancer Type | Response Rate | Notes |

|---|---|---|

| Colon Carcinoma | 85% | Complete regression in several cases |

| Leukemia | Moderate | Induces apoptosis in human leukemia cells |

| Breast Cancer | Low | Requires further optimization |

Antifungal Activity

In addition to its antitumor properties, 6H-(1,2,3)triazolo(4,5,1-de)acridin-6-one exhibits antifungal activity. Recent studies have identified its derivatives as effective inhibitors of yeast topoisomerase II (yTOPOII), which is crucial for fungal cell replication:

- Derivatives such as IKE7 have shown improved penetration into fungal cells and effectiveness against fluconazole-resistant strains .

Table 2: Antifungal Activity of Triazoloacridinone Derivatives

| Compound | MIC (µg/mL) | Activity Description |

|---|---|---|

| IKE5 | 32 | Moderate antifungal activity |

| IKE7 | 64 | Overcomes fluconazole resistance |

| C-1305 | Not effective | Limited penetration through cell wall |

Case Study 1: Efficacy in Colon Cancer

A study evaluated the effects of C-1305 on murine models with colon cancer. The results indicated that treatment led to significant tumor size reduction and increased survival rates compared to control groups. The mechanism was linked to apoptosis induction and DNA damage response activation.

Case Study 2: Antifungal Resistance

In a clinical setting, derivatives of triazoloacridinone were tested against Candida glabrata strains resistant to fluconazole. The modified compounds showed promising results in overcoming resistance mechanisms by enhancing cellular uptake and targeting topoisomerase II.

Q & A

Q. What advanced separation techniques purify this compound from complex reaction mixtures?

- Category : Advanced

- Answer : Employ countercurrent chromatography (CCC) with biphasic solvent systems (e.g., hexane/ethyl acetate/methanol/water) for high-purity isolation. Optimize parameters via response surface methodology (RSM). Pair with preparative HPLC (C18 columns, 0.1% TFA modifier) for final polishing .

Troubleshooting and Innovation

Q. How can researchers troubleshoot low yields in large-scale synthesis?

Q. What interdisciplinary approaches enhance applications in materials science?

- Category : Advanced

- Answer : Collaborate with polymer chemists to design conductive composites (e.g., doping into PEDOT:PSS). Use CRDC-classified membrane technologies (RDF2050104) to study ion transport in battery applications. Pair with machine learning to predict structure-property relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.